molecular formula C9H12N2O2 B2458615 Ethyl N-(6-methylpyridin-2-yl)carbamate CAS No. 103796-10-7

Ethyl N-(6-methylpyridin-2-yl)carbamate

Cat. No.: B2458615
CAS No.: 103796-10-7
M. Wt: 180.207
InChI Key: IKLLPVCVBOXDTE-UHFFFAOYSA-N
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Description

Ethyl N-(6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an ethyl carbamate group at the nitrogen atom.

Preparation Methods

The synthesis of ethyl N-(6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methyl-2-aminopyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Ethyl N-(6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-(6-methylpyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Ethyl N-(6-methylpyridin-2-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl N-(5-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 5-position.

    Ethyl N-(4-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 4-position.

    Ethyl N-(3-methylpyridin-2-yl)carbamate: Similar structure but with the methyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl N-(6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)11-8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLLPVCVBOXDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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